molecular formula C23H26N2O B2444047 1-{[1,1'-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2415471-24-6

1-{[1,1'-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Cat. No.: B2444047
CAS No.: 2415471-24-6
M. Wt: 346.474
InChI Key: IQQPUCZMBYRERS-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a unique structure combining a biphenyl moiety with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps, starting with the preparation of the biphenyl and azetidine precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boronic acid reagent, and it is carried out under mild conditions that are tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling process, optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,1’-Biphenyl]-4-carbonyl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is unique due to its combination of the biphenyl and azetidine moieties, which confer specific chemical properties and potential biological activities not found in simpler compounds.

Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-23(19-11-9-18(10-12-19)17-5-2-1-3-6-17)25-15-22(16-25)24-13-20-7-4-8-21(20)14-24/h1-3,5-6,9-12,20-22H,4,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQPUCZMBYRERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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